molecular formula C15H11NO5 B3048021 2-(4-Methyl-3-nitrobenzoyl)benzoic acid CAS No. 15247-71-9

2-(4-Methyl-3-nitrobenzoyl)benzoic acid

Cat. No.: B3048021
CAS No.: 15247-71-9
M. Wt: 285.25 g/mol
InChI Key: JVUODQSMSGPNQS-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrobenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoyl group substituted with a methyl and a nitro group, making it a polysubstituted benzene derivative

Synthetic Routes and Reaction Conditions:

    Nitration and Friedel-Crafts Acylation:

Industrial Production Methods:

  • Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction:

    • The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
    • Major product: 2-(4-Methyl-3-aminobenzoyl)benzoic acid.
  • Substitution:

    • The carboxylic acid group can undergo esterification reactions with alcohols in the presence of an acid catalyst to form esters.
    • Major product: Methyl 2-(4-Methyl-3-nitrobenzoyl)benzoate.
  • Oxidation:

Scientific Research Applications

2-(4-Methyl-3-nitrobenzoyl)benzoic acid has several applications in scientific research:

  • Chemistry:

    • It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
    • It is used in studies involving electrophilic aromatic substitution reactions.
  • Biology and Medicine:

    • Potential applications in drug development due to its structural similarity to biologically active compounds.
    • It may be used in the design of novel pharmaceuticals targeting specific enzymes or receptors.
  • Industry:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrobenzoyl)benzoic acid involves its functional groups:

Comparison with Similar Compounds

    4-Nitrobenzoic Acid:

    3-Methyl-4-nitrobenzoic Acid:

    2-Methyl-3-nitrobenzoic Acid:

Uniqueness:

  • The specific substitution pattern of 2-(4-Methyl-3-nitrobenzoyl)benzoic acid provides a unique combination of electronic and steric effects, influencing its reactivity and potential applications in ways that differ from its analogs.

Properties

IUPAC Name

2-(4-methyl-3-nitrobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9-6-7-10(8-13(9)16(20)21)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUODQSMSGPNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332587
Record name SBB023381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15247-71-9
Record name SBB023381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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